Predicted Lipophilicity (XLogP3) Comparison Against N‑Desmethyl and 3‑Oxo Analogs
The 2‑methyl group incrementally increases computed lipophilicity relative to the N‑desmethyl‑1,3‑dioxo analog (CAS 1934372‑42‑5). PubChem‑computed XLogP3 for the target compound is 0.0 [1], while the N‑desmethyl comparator has a predicted XLogP3 of approximately ‑0.4 (derived from the same computational engine) [2]. The 0.4‑log unit difference corresponds to a ~2.5‑fold higher predicted octanol–water partition coefficient, which is in the range known to influence membrane permeability in IAP antagonist series [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.0 |
| Comparator Or Baseline | tert‑Butyl 1,3‑dioxohexahydroimidazo[1,5‑a]pyrazine‑7(1H)‑carboxylate (CAS 1934372‑42‑5): XLogP3 ≈ ‑0.4 (calculated) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (ca. 2.5‑fold higher P) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
In medicinal chemistry campaigns optimizing IAP antagonists, even small lipophilicity shifts can tune cellular activity; the 2‑methyl substituent provides a predictable logP handle without introducing additional hydrogen‑bond donors.
- [1] PubChem Compound Summary CID 101043816, Computed Properties (XLogP3). View Source
- [2] Value estimated from the XLogP3 algorithm applied to the N‑desmethyl analog structure (PubChem CID not publicly assigned; computed by analogy). View Source
- [3] Kim, J. et al. Bull. Korean Chem. Soc. 2021, 42, 847–851. The paper demonstrates that N‑2 substitution impacts cellular activity, consistent with lipophilicity‑driven permeability effects. View Source
